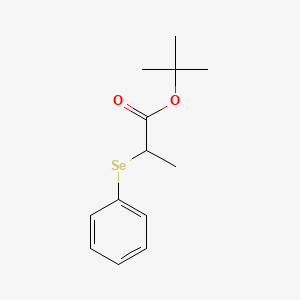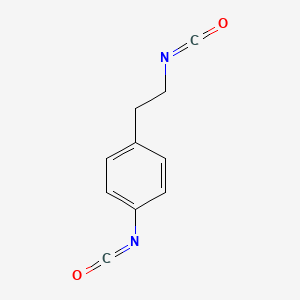
1-Isocyanato-4-(2-isocyanatoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C10H8N2O2. It contains two isocyanate functional groups attached to a benzene ring, making it a diisocyanate. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isocyanato-4-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 4-(2-aminoethyl)aniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This ensures a steady supply of the compound for further use in manufacturing processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isocyanato-4-(2-isocyanatoethyl)benzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate these reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1-Isocyanato-4-(2-isocyanatoethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-isocyanato-4-(2-isocyanatoethyl)benzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of urethane or urea linkages. The molecular targets are typically hydroxyl or amine groups in other molecules, and the pathways involved include nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isocyanato-4-methylbenzene: Contains a single isocyanate group and a methyl group attached to the benzene ring.
1-Isocyanato-4-methoxybenzene: Contains a single isocyanate group and a methoxy group attached to the benzene ring.
1-Chloro-4-(2-isocyanatoethyl)benzene: Contains an isocyanate group and a chloro group attached to the benzene ring.
Uniqueness
1-Isocyanato-4-(2-isocyanatoethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it particularly useful in the production of polyurethanes. This dual functionality allows for the formation of cross-linked polymer networks, providing materials with superior mechanical properties.
Propriétés
Numéro CAS |
114096-85-4 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-isocyanato-4-(2-isocyanatoethyl)benzene |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-6-5-9-1-3-10(4-2-9)12-8-14/h1-4H,5-6H2 |
Clé InChI |
NRQALCHWWZJDFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


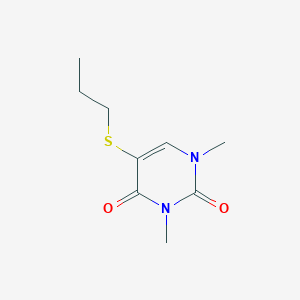
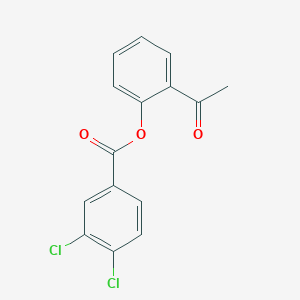
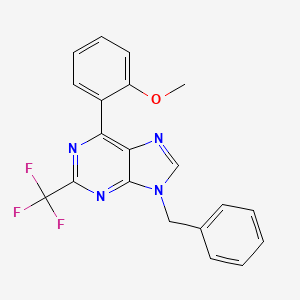

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
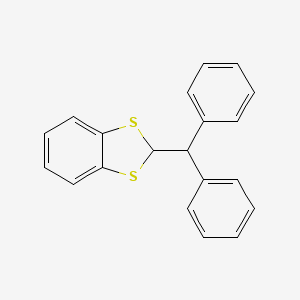
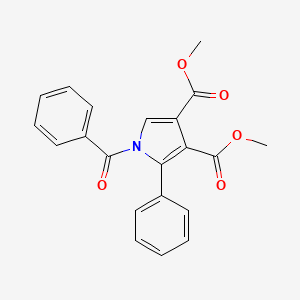
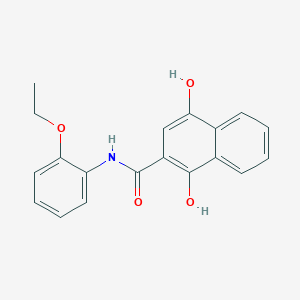

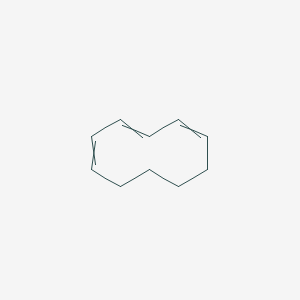
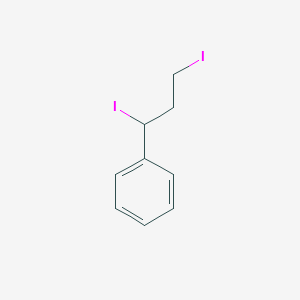
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
